N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide
Description
N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3,(H,9,10) |
InChI Key |
FEDHSJSHYJMGNU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide typically involves the reaction of 2-chloromethylpyridine with methanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[5-(formyl)pyridin-2-yl]methanesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of N-[5-(substituted aminomethyl)pyridin-2-yl]methanesulfonamide derivatives.
Scientific Research Applications
N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide
- N-[5-(aminomethyl)pyridin-2-yl]ethanesulfonamide
- N-[5-(aminomethyl)pyridin-2-yl]propanesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methanesulfonamide group enhances its solubility and reactivity compared to similar compounds with different sulfonamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
